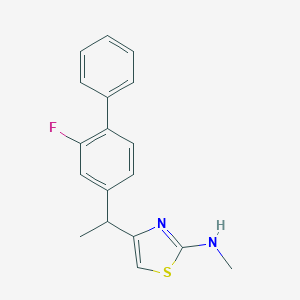
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
Übersicht
Beschreibung
SM-8849 ist ein neuartiges Thiazolderivat, das von Sumitomo Pharmaceuticals Co., Ltd. entwickelt wurde. Es ist vor allem für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des Immunsystems, Erkrankungen des Verdauungstrakts sowie Haut- und Muskelerkrankungen bekannt . Die Verbindung hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere bei der Behandlung von rheumatoider Arthritis und Stuhlinkontinenz .
Vorbereitungsmethoden
Die Synthese von SM-8849 umfasst mehrere wichtige Schritte:
Ausgangsmaterial: Die Reaktion beginnt mit 2-(2-Fluorbiphenyl-4-yl)propionsäure.
Bildung des Zwischenprodukts: Diese Verbindung wird mit Thionylchlorid umgesetzt, um ein Acylchlorid-Zwischenprodukt zu bilden.
Zugabe von Tris(trimethylsilyloxy)ethylen: Das Zwischenprodukt wird dann mit Tris(trimethylsilyloxy)ethylen behandelt, um 3-(2-Fluorbiphenyl-4-yl)-1-hydroxy-2-butanon zu ergeben.
Chlorierung: Die Hydroxyverbindung wird weiter mit Tetrachlorkohlenstoff und Triphenylphosphin behandelt, um 1-Chlor-3-(2-Fluorbiphenyl-4-yl)-2-butanon zu bilden.
Schlussschritt: Der letzte Schritt beinhaltet das Erhitzen der chlorierten Verbindung mit N-Methylthioharnstoff in Wasser, um SM-8849 zu erzeugen.
Analyse der chemischen Reaktionen
SM-8849 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.
Substitution: SM-8849 kann Substitutionsreaktionen eingehen, insbesondere am Thiazolring, um verschiedene Analoga zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Tris(trimethylsilyloxy)ethylen, Tetrachlorkohlenstoff und Triphenylphosphin . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von SM-8849, darunter desmethylierte und hydroxylierte Formen .
Analyse Chemischer Reaktionen
SM-8849 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: SM-8849 can undergo substitution reactions, particularly involving the thiazole ring, to form various analogues.
Common reagents used in these reactions include thionyl chloride, tris(trimethylsilyloxy)ethylene, carbon tetrachloride, and triphenylphosphine . The major products formed from these reactions are various derivatives of SM-8849, including desmethylated and hydroxylated forms .
Wissenschaftliche Forschungsanwendungen
Medizin: Die Verbindung hat in präklinischen Studien Wirksamkeit bei der Behandlung von rheumatoider Arthritis und Stuhlinkontinenz gezeigt.
Wirkmechanismus
SM-8849 übt seine Wirkungen hauptsächlich durch die Hemmung des CD44-Antigens aus, einem Zelloberflächen-Glykoprotein, das an Zell-Zell-Interaktionen, Zelladhäsion und Migration beteiligt ist . Die Verbindung hemmt T-zell-abhängige Reaktionen, darunter Staphylokokken-Enterotoxin-B-induzierte Arthritis und CD25-Expression auf T-Zellen . Diese Hemmung ist hauptsächlich auf die Inaktivierung von T-Zellen zurückzuführen, die mit verzögerten Überempfindlichkeitsreaktionen in Verbindung stehen .
Wirkmechanismus
SM-8849 exerts its effects primarily by inhibiting the CD44 antigen, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration . The compound inhibits T cell-dependent reactions, including staphylococcal enterotoxin B-induced arthritis and CD25 expression on T cells . This inhibition is mainly due to the inactivation of T cells related to delayed-type hypersensitivity reactions .
Vergleich Mit ähnlichen Verbindungen
SM-8849 ist unter den Thiazolderivaten einzigartig aufgrund seiner spezifischen Hemmung des CD44-Antigens. Ähnliche Verbindungen umfassen:
2-Arylidenhydrazinyl-4-arylthiazol-Analoga: Diese Verbindungen besitzen ebenfalls einen Thiazolring und zeigen verschiedene biologische Aktivitäten, darunter antibakterielle und krebshemmende Eigenschaften.
Desmethylierte und hydroxylierte Derivate von SM-8849: Diese Metaboliten wurden auf ihre pharmakokinetischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht.
Eigenschaften
CAS-Nummer |
113759-19-6 |
|---|---|
Molekularformel |
C18H17FN2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
InChI-Schlüssel |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Synonyme |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
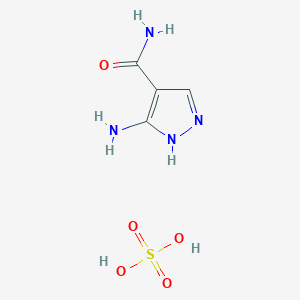
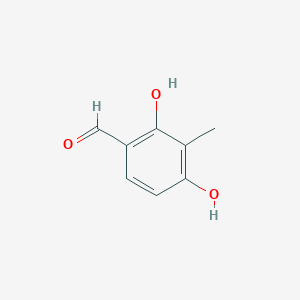
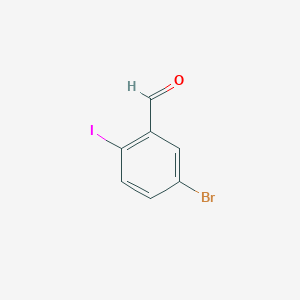
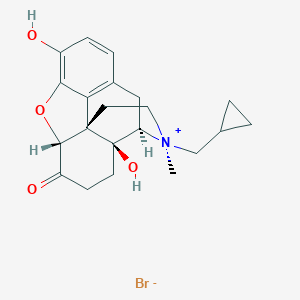
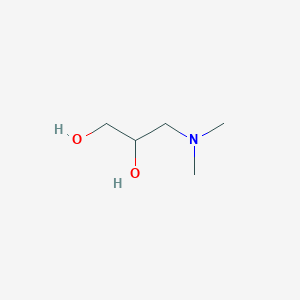
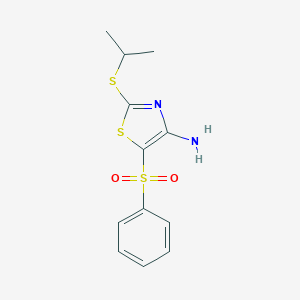
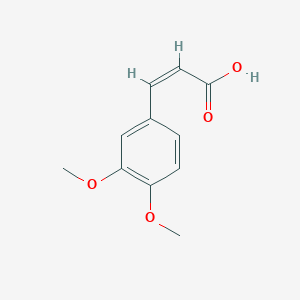

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)




